1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine
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Overview
Description
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . Another approach involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the amine group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the amine group.
Scientific Research Applications
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-5-amine: This compound has a similar triazole ring structure but differs in the position of the ethyl group.
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a methyl group instead of an ethyl group at the 1-position.
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine: This compound has a chloro group and a methyl group at different positions on the triazole ring.
Uniqueness
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine is unique due to the specific positioning of the ethyl and propan-2-amine groups on the triazole ring
Properties
Molecular Formula |
C7H14N4 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3-ethyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-3-6-9-7(11-10-6)4-5(2)8/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
InChI Key |
GYUPEBQVBYVPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=N1)CC(C)N |
Origin of Product |
United States |
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